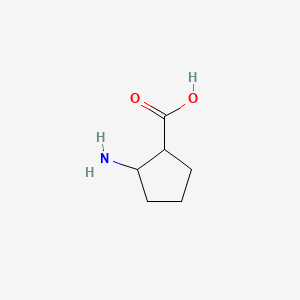
2-Aminocyclopentanecarboxylic acid
Descripción general
Descripción
2-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid characterized by a cyclopentane ring substituted with an amino group and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminocyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The scalable synthesis of all stereoisomers of this compound has been reported, utilizing NMR-based analysis methods for enantiomeric purity .
Industrial Production Methods: Industrial production of this compound typically involves the use of robust synthetic routes that ensure high yield and purity. The use of protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), is common to facilitate solid-phase peptide synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Aminocyclopentanecarboxylic acid has a wide range of applications in scientific research:
Biology: Incorporated into peptides to study protein folding and stability.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-aminocyclopentanecarboxylic acid involves its incorporation into peptides, where it influences the peptide’s structure and stability. The compound’s conformational rigidity allows it to stabilize specific secondary structures, such as helices, which can enhance the biological activity of the peptides . The molecular targets and pathways involved include interactions with enzymes and receptors that recognize the unique structural features of the peptides containing this compound .
Comparación Con Compuestos Similares
- 2-Aminocyclobutanecarboxylic acid
- 2-Aminocyclohexanecarboxylic acid
- Cycloleucine
Comparison: 2-Aminocyclopentanecarboxylic acid is unique due to its five-membered ring structure, which provides a balance between conformational rigidity and flexibility. This makes it particularly useful in stabilizing specific peptide conformations compared to its four-membered (cyclobutane) and six-membered (cyclohexane) counterparts . Cycloleucine, on the other hand, is a non-metabolizable amino acid that serves as an inhibitor of nucleic acid methylation .
Propiedades
IUPAC Name |
2-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-46-8 | |
| Record name | Cispentacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















